Cas no 2090964-28-4 (2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one)
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
- 2-(2-bromoethyl)-6-tert-butylpyridazin-3-one
- 2-(2-Bromoethyl)-6-(tert-butyl)pyridazin-3(2H)-one
- 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
-
- Inchi: 1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3
- InChI Key: BAKQBMYNYXWIKO-UHFFFAOYSA-N
- SMILES: BrCCN1C(C=CC(C(C)(C)C)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 289
- XLogP3: 1.9
- Topological Polar Surface Area: 32.7
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B166801-100mg |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B166801-500mg |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 500mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B166801-1g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 1g |
$ 390.00 | 2022-06-07 | ||
| Life Chemicals | F1967-8710-0.25g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 0.25g |
$243.0 | 2023-09-06 | |
| Life Chemicals | F1967-8710-0.5g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
| Life Chemicals | F1967-8710-1g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
| Life Chemicals | F1967-8710-2.5g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
| Life Chemicals | F1967-8710-5g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
| Life Chemicals | F1967-8710-10g |
2-(2-bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one |
2090964-28-4 | 95%+ | 10g |
$1134.0 | 2023-09-06 |
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Introduction to 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS No. 2090964-28-4)
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one, with the CAS number 2090964-28-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromoethyl group and a tert-butyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research endeavors.
The chemical structure of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is characterized by a 2,3-dihydropyridazine ring with a bromoethyl group attached at the 2-position and a tert-butyl group at the 6-position. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the bromoethyl group offers potential for further functionalization through substitution reactions. These structural features make the compound highly versatile for use in synthetic chemistry and drug discovery.
In the realm of pharmaceutical research, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one could be further optimized to develop novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has also shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute revealed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation. These findings highlight the compound's potential as a lead molecule for developing targeted cancer therapies.
The synthesis of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has been well-documented in the literature. A common synthetic route involves the reaction of 6-tert-butylpyridazine with 1-bromoethane followed by cyclization to form the dihydropyridazine ring. This synthetic method is robust and can be scaled up for large-scale production, making it suitable for both research and industrial applications.
In addition to its direct biological activities, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one serves as an important intermediate in the synthesis of more complex molecules. Its bromoethyl group can be readily functionalized through various chemical reactions, such as nucleophilic substitution or coupling reactions with other organic molecules. This versatility makes it a valuable building block in combinatorial chemistry and high-throughput screening efforts aimed at discovering new bioactive compounds.
The physical and chemical properties of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one have been extensively studied. It is typically obtained as a white crystalline solid with good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 150°C, and it exhibits moderate stability under standard laboratory conditions. However, care should be taken to store it away from moisture and strong oxidizing agents to prevent degradation.
Safety considerations are an important aspect when handling any chemical compound. While 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and disposing of waste materials according to local regulations.
In conclusion, 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS No. 2090964-28-4) is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into therapeutic agents targeting inflammation and cancer. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of medical science.
2090964-28-4 (2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)